N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
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Overview
Description
N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the 4-fluorophenyl group with a halogenated furan compound in the presence of a palladium catalyst.
Formation of the Propanamide Chain: The propanamide chain can be introduced by reacting the furan derivative with a suitable amide precursor, such as butylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the propanamide chain can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the propanamide chain.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its structural features make it a useful probe in understanding enzyme-substrate interactions and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated phenyl group and furan ring are structural motifs commonly found in bioactive molecules, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-butyl-3-[5-(4-chlorophenyl)furan-2-yl]propanamide: Similar structure but with a chlorine atom instead of fluorine.
N-butyl-3-[5-(4-bromophenyl)furan-2-yl]propanamide: Similar structure but with a bromine atom instead of fluorine.
N-butyl-3-[5-(4-methylphenyl)furan-2-yl]propanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C17H20FNO2 |
---|---|
Molecular Weight |
289.34 g/mol |
IUPAC Name |
N-butyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C17H20FNO2/c1-2-3-12-19-17(20)11-9-15-8-10-16(21-15)13-4-6-14(18)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,19,20) |
InChI Key |
BZLAKYYIIJPDCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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